molecular formula C24H30N2O11 B1217483 Azophenyl beta-D-lactoside CAS No. 56503-35-6

Azophenyl beta-D-lactoside

Cat. No.: B1217483
CAS No.: 56503-35-6
M. Wt: 522.5 g/mol
InChI Key: VGFJAUZHCFPQBJ-ARYMTDNSSA-N
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Description

Azophenyl beta-D-lactoside is a synthetic glycoside characterized by a beta-D-lactosyl moiety (a disaccharide of galactose and glucose linked via a β-1→4 bond) conjugated to an azophenyl group. This compound has garnered interest in supramolecular chemistry and materials science due to its ability to form hydrogen-bonded complexes and liquid crystalline phases. Its azophenyl group enables photoresponsive behavior, while the lactoside moiety facilitates molecular recognition and self-assembly .

Properties

CAS No.

56503-35-6

Molecular Formula

C24H30N2O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-phenyldiazenylphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H30N2O11/c27-10-15-17(29)18(30)20(32)24(35-15)37-22-16(11-28)36-23(21(33)19(22)31)34-14-8-6-13(7-9-14)26-25-12-4-2-1-3-5-12/h1-9,15-24,27-33H,10-11H2/t15-,16-,17+,18+,19-,20-,21-,22-,23-,24+/m1/s1

InChI Key

VGFJAUZHCFPQBJ-ARYMTDNSSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Synonyms

azophenyl beta-D-lactoside

Origin of Product

United States

Chemical Reactions Analysis

Biochemical Interactions with Lectins

Azophenyl β-D-lactoside demonstrates selective binding behavior with plant lectins, particularly isolectins from Griffonia simplicifolia:

Precipitation Studies

  • A4 Isolectin : Shows no precipitation with azophenyl β-D-lactoside-BSA conjugates, indicating weak affinity for terminal β-linked galactose .

  • B4 Isolectin : Similarly, no precipitation occurs, contrasting with strong interactions observed for α-D-galactoside-BSA conjugates .

Comparative Reactivity

The table below summarizes lectin-binding outcomes for related conjugates:

ConjugateA4 Isolectin ReactivityB4 Isolectin ReactivityConcanavalin A Reactivity
Azophenyl β-D-lactoside-BSANone None None
Azophenyl α-D-galactoside-BSAWeak Strong Moderate
Azophenyl β-D-glucoside-BSAModerate None None

Glycosidase Resistance

The β-(1→4) glycosidic bond in azophenyl β-D-lactoside resists hydrolysis by common β-galactosidases, likely due to steric hindrance from the aromatic azophenyl group .

Role in Affinity Chromatography

Azophenyl β-D-lactoside-BSA conjugates are used to study carbohydrate-protein interactions. Despite lacking reactivity with concanavalin A , these conjugates serve as negative controls in assays targeting α-linked glycans.

Mass Spectrometry (MS)

  • LC-MS/MS : Fragmentation patterns show prominent peaks at m/z 274.1285 ([M+NH₄]⁺), with diagnostic fragments at m/z 61.0114 (C₂H₅O₂⁺) and 148.9719 (C₆H₅N₂O⁻) .

  • Collision Energy Effects : Higher energy (65 eV) enhances cleavage of the glycosidic bond, yielding lactose-specific ions .

UV-Vis Spectroscopy

  • Absorption Maxima : λₘₐₓ at 370 nm (azophenyl chromophore), unaffected by the lactose moiety .

Comparison with Similar Compounds

4-Methylumbelliferyl Beta-D-Lactoside

Structural Differences :

  • Azophenyl beta-D-lactoside features an azophenyl group, whereas 4-methylumbelliferyl beta-D-lactoside substitutes this with a 4-methylumbelliferyl fluorophore.
  • Both retain the beta-D-lactosyl core but differ in their aglycone moieties.

Physicochemical and Functional Properties :

  • Applications :
    • 4-Methylumbelliferyl beta-D-lactoside is widely used as a fluorescent substrate for glycosidase enzyme assays due to its umbelliferyl group, which releases a fluorescent product upon hydrolysis .
    • This compound is primarily studied for its mesomorphic behavior and role in supramolecular H-bonded networks, making it suitable for liquid crystal displays and photoresponsive materials .
  • Stability :
    • 4-Methylumbelliferyl beta-D-lactoside requires storage at -20°C to prevent degradation, whereas this compound exhibits greater thermal stability in mesophases (up to 150°C in some thiobenzoate analogs) .

Methyl Beta-Allolactoside and Methyl Alpha-Lactoside

Structural Differences :

  • Methyl beta-allolactoside contains a β-1→6 galactose-glucose linkage, contrasting with the β-1→4 linkage in this compound.
  • Methyl alpha-lactoside features an α-glycosidic bond, which drastically alters its conformational flexibility compared to beta-linked analogs .

Crystallographic and Physicochemical Insights :

  • Crystal Packing : Beta-linked lactosides (e.g., methyl beta-allolactoside) exhibit tighter intermolecular hydrogen bonding compared to alpha-linked derivatives, enhancing their stability in solid-state applications .
  • Solubility : this compound’s aromatic azophenyl group reduces aqueous solubility relative to methylated lactosides, which are more polar .

Azophenyl Nicotinate Derivatives

Functional and Mesomorphic Behavior :

  • Azophenyl nicotinate derivatives form chair- and V-shaped supramolecular complexes via H-bonding, similar to this compound. However, the lactoside moiety in the latter introduces chirality and carbohydrate-specific interactions, enabling more complex self-assembly pathways .
  • Thermotropic Properties : Thiobenzoate analogs with terminal chlorine substituents (e.g., in studies by Ossowska-Chruściel et al.) exhibit smectic phases at lower temperatures (80–120°C) compared to azophenyl lactosides, which stabilize nematic phases at higher ranges (120–150°C) .

Q & A

Q. What are the best practices for addressing gaps in this compound research?

  • Conduct systematic literature reviews to identify understudied areas (e.g., pharmacokinetics or in vivo toxicity). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

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